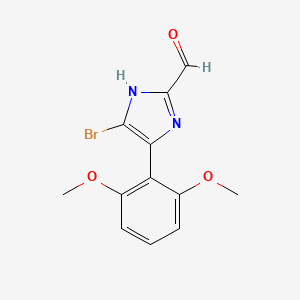
2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H8Br2O2 It is a brominated derivative of acetophenone, characterized by the presence of two bromine atoms and a methoxy group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one typically involves the bromination of 1-(2-methoxyphenyl)ethanone. The reaction is carried out by treating 1-(2-methoxyphenyl)ethanone with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction conditions usually involve maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of bromine as a reagent and the optimization of reaction conditions are crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to 1-(2-methoxyphenyl)ethanone by using reducing agents like zinc in acetic acid.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or ammonia in ethanol are commonly used.
Reduction: Zinc in acetic acid or sodium borohydride in methanol are typical reducing agents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are used for oxidation reactions.
Major Products Formed
Nucleophilic substitution: Products include 2-substituted ethanones, depending on the nucleophile used.
Reduction: The major product is 1-(2-methoxyphenyl)ethanone.
Oxidation: The major product is 2,2-dibromo-1-(2-hydroxyphenyl)ethan-1-one.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one involves its interaction with biological molecules and cellular pathways. The bromine atoms and the methoxy group play a crucial role in its reactivity and binding affinity to molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dibromo-1-(4-methoxyphenyl)ethan-1-one: Similar structure but with the methoxy group at the para position.
2,2-Dibromo-1-(4-bromophenyl)ethan-1-one: Contains an additional bromine atom on the phenyl ring.
1,2-Dibromoethane: A simpler structure with two bromine atoms on an ethane backbone.
Uniqueness
2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one is unique due to the specific positioning of the methoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of two bromine atoms also enhances its electrophilic character, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H8Br2O2 |
|---|---|
Molekulargewicht |
307.97 g/mol |
IUPAC-Name |
2,2-dibromo-1-(2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Br2O2/c1-13-7-5-3-2-4-6(7)8(12)9(10)11/h2-5,9H,1H3 |
InChI-Schlüssel |
KNMHFQVDFCAOSW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13710960.png)




![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)






